Codeine phosphate

Catalog No.
S626217
CAS No.
52-28-8
M.F
C36H50N2O15P2
M. Wt
812.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codeine phosphate

CAS Number

52-28-8

Product Name

Codeine phosphate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate

Molecular Formula

C36H50N2O15P2

Molecular Weight

812.7 g/mol

InChI

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1

InChI Key

DKSZLDSPXIWGFO-BLOJGBSASA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O

Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)

Synonyms

Ardinex, Codeine, Codeine Phosphate, Isocodeine, N Methylmorphine, N-Methylmorphine

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

Analgesic Mechanisms:

Research explores the mechanisms by which codeine phosphate exerts its pain-relieving effects. Studies investigate its interaction with opioid receptors in the central nervous system, specifically mu-opioid receptors, and its influence on pain perception pathways []. This knowledge helps design and develop new and improved pain management strategies.

Drug Delivery Systems:

Scientists are exploring novel drug delivery systems for codeine phosphate to enhance its therapeutic efficacy and minimize side effects. This includes research on controlled-release formulations, targeted delivery systems, and alternative administration routes, such as transdermal patches or intranasal sprays []. These studies aim to optimize drug delivery and improve patient outcomes.

Addiction and Dependence Studies:

Codeine phosphate, like other opioids, has the potential for abuse and dependence. Research investigates the neurobiological and pharmacological factors contributing to codeine addiction. This includes studies on the role of different brain regions, neurotransmitters, and genetic factors in addiction development []. Understanding these mechanisms is crucial for developing effective prevention and treatment strategies for codeine and other opioid addictions.

Pharmacokinetic and Pharmacodynamic Studies:

These studies investigate the absorption, distribution, metabolism, excretion, and action of codeine phosphate in the body. This research helps determine the optimal dosage, identify potential drug interactions, and understand how individual variations in metabolism affect treatment efficacy []. This knowledge is vital for ensuring patient safety and optimizing codeine phosphate therapy.

Toxicology Studies:

Research explores the potential for codeine phosphate to cause adverse effects at various dose levels. This includes studies on its impact on different organ systems, potential carcinogenicity, and identification of potential drug interactions []. These studies are essential for ensuring the safety and efficacy of codeine phosphate in clinical use.

Codeine phosphate is a salt formed from codeine, an opiate used primarily for its analgesic (pain-relieving) and antitussive (cough-suppressing) properties. It is chemically represented as (C18H21NO3)H3PO4(C_{18}H_{21}NO_3)\cdot H_3PO_4 and often appears in the form of hemihydrates or sesquihydrates. Codeine phosphate acts as a mu-opioid receptor agonist, exerting its effects predominantly in the central nervous system, where it binds to specific receptors to modulate pain perception and respiratory function .

Codeine phosphate's primary mechanism of action involves its conversion to morphine in the liver. Morphine then binds to mu-opioid receptors in the central nervous system, inhibiting the transmission of pain signals []. Codeine itself also has weak direct activity on mu-opioid receptors, but to a much lesser extent than morphine. Additionally, codeine may suppress cough by acting on the cough center in the brainstem [].

Codeine phosphate is a prescription medication with potential safety concerns:

  • Addiction: Like other opioids, codeine phosphate can be addictive with repeated use. Long-term use can lead to dependence and withdrawal symptoms upon cessation.
  • Respiratory Depression: Codeine can slow down breathing, which can be life-threatening in high doses or for individuals with underlying respiratory problems.
  • Toxicity: Codeine overdose can be fatal, especially in individuals with CYP2D6 enzyme variations leading to increased conversion to morphine.
  • Pregnancy and Lactation: Codeine can pass through breast milk and may cause harm to newborns. Pregnant and breastfeeding women should consult with a healthcare professional before using codeine phosphate.

Codeine phosphate is soluble in water, which allows it to dissociate into codeine and phosphate ions. It reacts as a weak acid, neutralizing bases and generating moderate amounts of heat during these reactions . When heated to decomposition, it emits toxic fumes, including nitrogen oxides and phosphorus oxides . The compound's stability can be influenced by hydrogen bonding within its crystal structure, affecting its solubility and bioavailability .

The primary biological activity of codeine phosphate involves its action on mu-opioid receptors. It is less potent than morphine but still effective in managing moderate pain. Codeine is metabolized in the liver, where approximately 5-10% is converted to morphine, enhancing its analgesic effects. Additionally, codeine phosphate exhibits antitussive properties by suppressing the cough reflex through central nervous system pathways . The compound can also lead to various side effects such as sedation, dizziness, and potential for dependence .

Codeine phosphate can be synthesized through several methods:

  • Direct Neutralization: Codeine base is reacted with phosphoric acid to form codeine phosphate.
  • Salt Formation: The reaction of codeine with phosphoric acid in the presence of water can yield different hydrates of codeine phosphate.
  • Crystallization Techniques: Controlled crystallization from aqueous solutions can produce specific hydrates with distinct properties .

Codeine phosphate is widely used in clinical settings for:

  • Pain Management: It is prescribed for moderate pain relief.
  • Cough Suppression: Utilized in formulations aimed at reducing cough frequency.
  • Combination Therapies: Often included in multi-ingredient medications for enhanced therapeutic effects against pain and cough .

Codeine phosphate interacts with several metabolic enzymes, primarily cytochrome P450 2D6 and UDP-glucuronosyltransferases (UGT2B7 and UGT2B4). These interactions are crucial as they influence the drug's metabolism and efficacy. Additionally, it may interact with other central nervous system depressants, leading to increased sedation or respiratory depression . Studies have shown that genetic variations in metabolic enzymes can significantly affect individual responses to codeine therapy.

Several compounds share structural or functional similarities with codeine phosphate. Below are some key comparisons:

Compound NameMain UsePotencyUnique Features
MorphinePain reliefHighStronger analgesic effect; higher risk of dependence
OxycodonePain reliefModerateMore potent than codeine; used for severe pain
HydrocodonePain relief; cough suppressionModerateOften combined with acetaminophen; higher potency
DextromethorphanCough suppressionNoneNon-opioid; does not have analgesic properties

Codeine phosphate's uniqueness lies in its balance between efficacy and safety profile compared to stronger opioids like morphine. Its lower potency reduces the risk of severe side effects while still providing adequate relief for moderate pain and cough suppression .

Classical Synthesis from Morphine Alkaloids

The classical synthesis of codeine phosphate begins with morphine alkaloids through well-established methylation pathways [1] [4]. The most widely used approach involves the direct methylation of morphine to produce codeine, which can then be converted to its phosphate salt [1]. Currently, 85-90% of codeine is produced by methylation of morphine, an alkaloid generally more abundant in poppy than codeine [4].

The biosynthetic pathway in opium poppy establishes the foundation for understanding synthetic approaches, following the sequence: tyrosine → norlaudanosoline → reticuline → salutaridine → salutaridinol → thebaine → codeine → morphine [53] [54]. This natural pathway provides insights into synthetic strategies that can be adapted for laboratory and industrial production [53].

Table 1: Classical Morphine to Codeine Conversion Methods

MethodReagentYieldTemperatureReference
Direct methylationDiazomethane67%Room temperature [8]
Potassium salt methylationMethyl iodide>90%Reflux [8]
Oxidative methylationγ-Manganese dioxide67% from codeineElevated [8]

The conversion from codeine to thebaine represents a significant synthetic transformation [8]. A practical synthesis involves methylation of the potassium salt of codeine to give codeine methyl ether followed by oxidation with γ-manganese dioxide to yield thebaine in 67% yield from codeine [8]. Similarly, morphine can be converted to oripavine through selective alkylation of the di-O-anion to give morphine 6-methyl ether in better than 90% yield [8].

Enzymatic approaches have also been developed for codeine synthesis [4]. Engineering Escherichia coli strains to express key enzymes from poppy, including neopinone isomerase, enables production of codeine from thebaine with yields of 64% and volumetric productivity of 0.19 grams per liter per hour [4]. The discovery of neopinone isomerase has provided opportunities to improve biosynthetic production by reducing formation of unwanted byproducts like neopine [4].

Total biosynthesis approaches have demonstrated the conversion of simple carbon sources to morphine alkaloids [3]. Thebaine production has been achieved in Escherichia coli at yields of 2.1 milligrams per liter from glycerol, representing a 300-fold increase from yeast systems [3]. This improvement stems from strong activity of enzymes related to thebaine synthesis from reticuline in Escherichia coli [3].

Nitration and Reduction Strategies for Derivative Synthesis

Nitration of codeine and subsequent reduction provides access to amino derivatives that serve as versatile intermediates for further functionalization [1] [39]. The nitration reaction typically employs concentrated nitric acid in the presence of acetic anhydride, directing the nitro group to the 1-position of the aromatic ring [1].

The synthesis of 1-nitrocodeine involves treatment of 6-O-acetylcodeine with glacial acetic acid and nitric acid [1]. After pH adjustment with ammonia solution, the C6-ester undergoes hydrolysis with sodium hydroxide to obtain 1-nitrocodeine, which can then be reduced to the corresponding amino derivative using stannous chloride and hydrochloric acid [1].

Table 2: Nitration and Reduction Reaction Conditions

Starting MaterialNitrating AgentReduction MethodProductYieldReference
CodeineNitric acid/Acetic anhydrideStannous chloride/HCl1-AminocodeineVariable [1]
6-O-AcetylcodeineNitric acid/Glacial acetic acidStannous chloride/HCl1-AminocodeineQuantitative [1]
MorphineHCl/KIO₃ or HBr/H₂O₂VariousHalogenated products50% activity [1]

The formation of fluorinated derivatives represents an important application of nitration-reduction chemistry [1]. Treatment of 1-aminocodeine with tetrafluoroboric acid in anhydrous ethanol, followed by sodium nitrite addition, leads to formation of diazonium salt in 100% yield [1]. The codeine-1-diazonium tetrafluoroborate salt can then be heated in the presence of magnesium oxide using the Makleit-Dubina method to produce 1-fluorocodeine [1].

Halogenation strategies provide alternative routes to functionalized derivatives [1]. Singh and colleagues reported synthesis of 1-chloromorphine and 1-bromomorphine by treating morphine with hydrochloric acid or hydrobromic acid solutions in the presence of oxidizing agents such as potassium iodate or hydrogen peroxide [1]. The bromination method directs bromine to the meta position of the phenolic hydroxyl group [1].

Color identification tests have revealed the formation of free radicals during nitration processes [28]. When morphine alkaloids are treated with concentrated sulfuric acid-based reagents, electron paramagnetic resonance spectroscopy detects radical species formation [28]. These radical intermediates play crucial roles in the nitration mechanism and subsequent chemical transformations [28].

Palladium-Catalyzed Coupling Reactions for Structural Diversification

Palladium-catalyzed coupling reactions have emerged as powerful tools for elaborating codeine and morphine structures [17] [19]. These reactions enable the introduction of diverse substituents while maintaining the core morphinan framework essential for biological activity [17].

The preparation of suitable substrates for palladium coupling requires protection of hydroxyl groups [17]. 6-O-tert-butyldimethylsilyl-1-bromocodeine and 6-O-tert-butyldimethylsilyl-3-trifluoromethylsulfonylmorphine serve as effective coupling partners in palladium-catalyzed reactions [17]. These protected derivatives allow selective functionalization at specific positions while preventing unwanted side reactions [17].

Table 3: Palladium-Catalyzed Coupling Reactions with Codeine Derivatives

SubstrateCoupling PartnerCatalyst SystemProduct TypeConditionsReference
1-Bromocodeine (protected)Vinyl compoundsPalladium(0)Vinyl-substitutedStandard [17]
3-Triflylmorphine (protected)Aryl boranesPalladium/BaseBiaryl productsMild [17]
Morphinan halidesOrganozincPalladium catalystC-C coupledAmbient [15]

Intramolecular palladium-catalyzed reactions have proven particularly valuable for constructing complex ring systems [19]. A novel approach features cascade cyclization to construct dihydrofuran rings, followed by intramolecular palladium-catalyzed carbon-hydrogen olefination of unactivated aliphatic alkenes to install the morphinan ring system [19]. This strategy represents a significant advance in the total synthesis of codeine and related alkaloids [19].

Cross-coupling methodologies have expanded significantly with the development of new catalyst systems [15] [16]. Comprehensive analysis demonstrates that palladium-catalyzed cross-coupling reactions of organoboron compounds provide versatile methods for carbon-carbon bond formation [15]. These reactions proceed under mild conditions and show excellent functional group tolerance [16].

The Nobel Prize-winning palladium-catalyzed cross-coupling reactions employ organometallic compounds as nucleophilic coupling partners [21]. Both reactions utilize zerovalent palladium and organohalides as electrophilic partners, with the nucleophilic component differing between reaction types [21]. These mild reaction conditions make them particularly suitable for complex alkaloid synthesis [21].

Recent developments include dual nickel-palladium catalyzed reductive cross-coupling between aryl tosylates and aryl triflates [20]. This methodology shows broad functional group tolerance with over 60 examples and displays low sensitivity to steric effects [20]. The widespread presence of phenols in natural products allows straightforward late-stage functionalization [20].

Radical-Mediated Functionalization Approaches

Radical-mediated strategies provide unique opportunities for functionalizing codeine derivatives under mild conditions [22] [24]. These approaches often proceed through hydrogen atom transfer mechanisms that enable selective carbon-hydrogen bond activation [24] [26].

Visible-light-induced hydrogen atom transfer has emerged as an effective method for direct carbon-hydrogen hydroxylation [24]. Sodium eosin Y serves as both photocatalyst and source of catalytic bromine radical species in the hydrogen atom transfer-based catalytic cycle [24]. This environmentally friendly approach sacrifices the photocatalyst through oxidative degradation to produce bromine radicals and phthalic anhydride [24].

Table 4: Radical-Mediated Functionalization Conditions

Radical SourcePhotocatalystSubstrate TypeProductYield RangeReference
Diazo compoundsPhotocatalyst/IronAlkenesHydroalkylationVariable [22]
Bromine radicalsEosin YEnonesγ-HydroxylationHigh [24]
Alkyl radicalsPhotoredoxInternal alkenesAllylic azidesModerate [25]

The mechanism of radical-mediated alkene functionalization involves photocatalytic sequential electron-proton transfer [26]. This synergistic strategy combines photoredox and hydrogen atom transfer catalysis to accomplish general functionalization of unactivated carbon-hydrogen bonds [26]. The process demonstrates excellent regioselectivity and proceeds under mild photoredox catalytic conditions [25].

Radical clock experiments support the formation of carbon-centered radicals during these transformations [26]. Detection of ring-opened cyclopropane products confirms the presence of radical intermediates formed through oxidation-deprotonation of tertiary amines [26]. Both radical adducts and rearranged products have been identified using high-resolution mass spectrometry [26].

Free radical formation has been observed in color identification tests for morphine alkaloids [28]. Electron paramagnetic resonance spectroscopy reveals radical species when alkaloids are treated with concentrated sulfuric acid reagents [28]. These radical intermediates share similar hyperfine structures and g values, indicating formation of the same principal radical species regardless of the oxidizing reagent used [28].

Trifunctionalization reactions represent advanced applications of radical chemistry [23]. These processes involve radical addition-initiated reactions of alkenes and alkynes, featuring functional group migration through ipso-cyclization and cleavage reactions [23]. The key step involves transfer of various groups including aryl, alkynyl, cyano, formyl, phosphinoyl, and sulfonyl substituents [23].

Protection-Deprotection Strategies in Codeine Analog Development

Protection-deprotection strategies are essential for selective functionalization of codeine analogs containing multiple reactive sites [39] [17]. The hydroxyl groups at positions 3 and 6 require differential protection to enable regioselective modifications [39].

Tert-butyldimethylsilyl protection has proven particularly effective for codeine derivatives [39] [17]. To prevent side reactions during synthesis, allylic hydroxyl groups are protected using tert-butyldimethylsilyl chloride [39]. This protection strategy withstands various reaction conditions while providing straightforward deprotection methods [39].

Table 5: Protection-Deprotection Strategies for Codeine Analogs

Protecting GroupInstallation ReagentDeprotection MethodStabilitySelectivityReference
Tert-butyldimethylsilylTBDMSCl/ImidazoleTBAF or HFHighExcellent [39] [17]
AcetylAcetic anhydrideBase hydrolysisModerateGood [1]
BenzylBenzyl chlorideHydrogenolysisHighModerate [43]
MethoxymethylMOMCl/BaseAcid hydrolysisModerateGood [42]

Orthogonal protection strategies enable selective deprotection of specific groups in multiply-protected structures [31]. For example, amino acids can be protected with benzyl esters on carboxyl groups, fluorenylmethylenoxy carbamates on amine groups, and tert-butyl ethers on phenol groups [31]. Each protecting group can be removed under different conditions: benzyl esters by hydrogenolysis, fluorenylmethylenoxy groups by bases, and phenolic tert-butyl ethers by acids [31].

The stability of protecting groups under various conditions determines their utility in synthesis [43]. Benzyl chloride derivatives have shown excessive reactivity, leading to hydrolysis or dimerization under mild conditions [43]. Attempts to deprotect silyl ethers from benzyl chloride derivatives using tetrabutylammonium fluoride resulted in complex product mixtures [43].

Silyl-based protecting groups offer advantages in terms of mild installation and removal conditions [38] [45]. The 2-triphenylsilylethoxycarbonyl group represents a new silicon-based amine protecting group that can be cleaved specifically by fluoride ions under mild conditions [45]. This group shows resistance to acidic conditions applied for Boc group cleavage while maintaining orthogonality to other common protecting groups [45].

Advanced protection strategies have been developed for complex synthetic sequences [42]. In the asymmetric total synthesis of codeine, methoxymethyl protection was employed for selective hydroxyl group masking [42]. The synthesis utilized intramolecular insertion of carbenoids into benzylic carbon-hydrogen bonds for creation of quaternary centers and construction of pentacyclic alkaloid skeletons [42].

Physical Description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

9

Exact Mass

812.26864289 g/mol

Monoisotopic Mass

812.26864289 g/mol

Heavy Atom Count

55

LogP

-1.4 (LogP)

Melting Point

428 to 455 °F (decomposes) (NTP, 1992)

UNII

GSL05Y1MN6

Related CAS

76-57-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (64.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (62.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (20%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (57.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

52-28-8

Wikipedia

Codeine phosphate

FDA Medication Guides

Tuxarin ER
Chlorpheniramine Maleate; Codeine Phosphate
TABLET, EXTENDED RELEASE;ORAL
MAINPOINTE
12/15/2023
Phenergan W/ Codeine
Codeine Phosphate; Promethazine Hydrochloride
SYRUP;ORAL
ANI PHARMS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types